PF-06456384 trihydrochloride

Catalog No.
S539182
CAS No.
M.F
C35H35Cl3F3N7O3S2
M. Wt
829.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06456384 trihydrochloride

Product Name

PF-06456384 trihydrochloride

IUPAC Name

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride

Molecular Formula

C35H35Cl3F3N7O3S2

Molecular Weight

829.2 g/mol

InChI

InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H

InChI Key

KUXFHGFSLKUFBC-UHFFFAOYSA-N

SMILES

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl

solubility

Soluble in DMSO

Synonyms

PF-06456384 trihydrochloride

Canonical SMILES

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl

The exact mass of the compound PF-06456384 trihydrochloride is 827.126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06456384 trihydrochloride is an exceptionally potent (hNaV1.7 IC50 = 0.01 nM), highly selective zwitterionic sulfonamide derivative engineered specifically for intravenous (i.v.) administration. Unlike traditional acidic NaV1.7 inhibitors developed for oral delivery, this compound is formulated as a trihydrochloride salt to maximize aqueous solubility and compatibility with i.v. excipients like Solutol. In preclinical procurement, it is primarily sourced as a definitive chemical probe to achieve massive unbound plasma exposures (≥60-fold over IC50) for acute target validation, pharmacokinetic modeling, and investigating the complex relationship between systemic exposure and analgesic efficacy in pain research [1].

Substituting PF-06456384 trihydrochloride with conventional oral NaV1.7 inhibitors, such as PF-05089771 or AMG8379, frequently compromises preclinical target validation due to severe pharmacokinetic bottlenecks. Standard oral sulfonamides are highly bound to plasma proteins, often failing to achieve the unbound plasma concentrations required to definitively engage the target site in vivo. By shifting the physicochemical space to a zwitterionic scaffold and utilizing the trihydrochloride salt form, PF-06456384 bypasses oral absorption barriers and plasma binding limitations, guaranteeing ultra-high unbound systemic exposure during i.v. infusion. Procuring an oral analog for acute infusion studies risks ambiguous efficacy data caused by exposure failure rather than a true lack of target engagement [1].

Ultra-High in Vitro Potency for Human NaV1.7

PF-06456384 trihydrochloride demonstrates sub-nanomolar potency in conventional patch-clamp electrophysiology, achieving an IC50 of 0.01 nM against human NaV1.7. This represents a massive increase in intrinsic target affinity compared to earlier-generation sulfonamide probes like PF-05089771, which exhibit an IC50 of approximately 15 nM [1].

Evidence DimensionIn vitro hNaV1.7 inhibition (IC50)
Target Compound Data0.01 nM
Comparator Or BaselinePF-05089771 (15 nM)
Quantified Difference1,500-fold higher in vitro potency
ConditionsConventional patch-clamp electrophysiology assay

Ensures absolute target saturation at minimal dosing concentrations, reducing off-target toxicity risks in isolated tissue or cellular assays.

Unbound Plasma Exposure in Intravenous Infusion Models

A primary driver for selecting PF-06456384 trihydrochloride is its ability to overcome the high plasma protein binding that plagues oral NaV1.7 inhibitors. During i.v. infusion in murine models (0.28–5.4 mg/kg), the compound reliably achieves an unbound plasma concentration that is ≥60 times the in vitro IC50 for mouse NaV1.7. In contrast, oral comparators like PF-05089771 struggle to maintain sufficient free drug fractions, leading to equivocal target engagement in vivo [1].

Evidence DimensionUnbound plasma concentration relative to target IC50
Target Compound Data≥60× mouse NaV1.7 IC50
Comparator Or BaselineStandard oral NaV1.7 inhibitors (sub-therapeutic unbound fractions)
Quantified DifferenceGuaranteed >60-fold target coverage margin
ConditionsIn vivo i.v. infusion (mouse model, 0.28–5.4 mg/kg)

Eliminates pharmacokinetic failure as a confounding variable when validating NaV1.7 as a therapeutic target in vivo.

Aqueous Solubility and i.v. Formulation Compatibility

The transition from an acidic, amphiphilic chemical space to a zwitterionic structure, combined with the trihydrochloride salt form, fundamentally alters the handling and formulation profile of PF-06456384. This structural optimization allows for seamless integration with standard i.v. excipients such as Solutol, ensuring rapid clearance and preventing the precipitation or formulation instability commonly observed when attempting to adapt oral-first hydrophobic inhibitors for intravenous use[1].

Evidence DimensionIntravenous formulation suitability
Target Compound DataHigh compatibility (Zwitterionic trihydrochloride salt)
Comparator Or BaselinePF-05089771 (Acidic/amphiphilic, oral-optimized)
Quantified DifferenceEnables stable high-concentration i.v. dosing without precipitation
ConditionsPreclinical formulation with Solutol excipient

Critical for laboratories requiring a stable, readily soluble compound for continuous or bolus intravenous infusion protocols.

Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect Modeling

Because PF-06456384 trihydrochloride achieves ≥60x target coverage but shows no significant analgesic efficacy in the mouse formalin model, it is a highly reliable negative-control chemical probe for studying why robust systemic NaV1.7 inhibition fails to translate into pain relief [1].

Intravenous Formulation and Excipient Testing

The compound's specific zwitterionic trihydrochloride structure makes it a highly effective benchmark material for studying the impact of excipients (like Solutol) on the hepatic uptake and clearance of high-molecular-weight zwitterions via organic anion-transporting polypeptides (OATPs) [2].

High-Precision Automated Electrophysiology

With an IC50 of 0.58 nM in PatchXpress automated assays and 0.01 nM in manual patch-clamp, it serves as an ultra-potent positive control for calibrating high-throughput screening platforms targeting human NaV1.7 [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

827.126048 g/mol

Monoisotopic Mass

827.126048 g/mol

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024

Explore Compound Types